

Application Notes and Protocols for Tiliroside Extraction from Plant Material Using Ethanol

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Compound of Interest

Compound Name: *Tiliroside*

Cat. No.: *B191647*

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Introduction

Tiliroside, a glycosidic flavonoid, is a natural compound found in various medicinal and dietary plants, including *Tilia* species (linden), rosehips, and strawberries.[1] It has garnered significant interest within the scientific community due to its wide range of biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties.[2] These therapeutic potentials make **tiliroside** a valuable candidate for drug development and nutraceutical applications. This document provides detailed application notes and protocols for the extraction of **tiliroside** from plant materials using ethanol, a widely used and non-toxic solvent.[3] The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining high-yield, high-purity **tiliroside** extracts for further investigation.

Data Presentation: Tiliroside Extraction Parameters and Yields

The efficiency of **tiliroside** extraction is influenced by several factors, including the plant source, extraction method, ethanol concentration, temperature, and extraction time. The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction conditions.

Table 1: **Tiliroside** Content in Various Plant Materials

Plant Material	Part Used	Tiliroside Content	Reference
<i>Tilia cordata</i>	Inflorescences	49.2 µg/g (dry weight)	[4]
<i>Tilia cordata</i>	Leaves	16.1 µg/g (dry weight)	[4]
Defatted Strawberry Seeds	Seeds	130 to 184.0 mg/100 g	
<i>Althaea rosea</i> var. <i>nigra</i>	Flowers	126.5 mg/g (dry material)	
<i>Rosa rugosa</i>	Flowers	Significantly higher than in fruits	
<i>Tilia americana</i>	Leaves (FAC1-2 fraction)	24.7 mg/g	

Table 2: Comparison of Ethanol-Based Extraction Methods for **Tiliroside** from *Tilia* L. Flowers

Extraction Method	Ethanol Concentration	Additive	Temperature	Tiliroside Yield (mg/g dry extract)	Reference
Accelerated Solvent Extraction (ASE)	70%	1% Acetic Acid	80°C	7.400 ± 0.019	
Ultrasound-Assisted Extraction (UAE)	70%	1% Acetic Acid	80°C	~1.54	
Maceration with Stirring	70%	1% Acetic Acid	Room Temperature	~1.06	
Extraction Under Reflux	70%	1% Acetic Acid	Boiling	~1.17	

Table 3: Optimized Accelerated Solvent Extraction (ASE) Conditions for **Tiliroside** from Defatted Strawberry Seeds

Parameter	Optimal Condition	Tiliroside Recovery	Reference
Temperature	65 °C	243.2 mg from 100 g of plant material	
Ethanol Concentration	63% in water		
Extraction Cycles	4		

Experimental Protocols

The following are detailed protocols for the extraction of **tiliroside** from plant material using ethanol-based methods.

Protocol 1: Maceration with Stirring

This method is a simple and effective technique for **tiliroside** extraction at room temperature.

Materials and Equipment:

- Powdered, dried plant material (e.g., Tilia flowers)
- 70% Ethanol
- Acetic acid (optional)
- Glass container with a lid
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., filter paper, Buchner funnel)
- Rotary evaporator

Procedure:

- Weigh 10 g of powdered plant material and place it in the glass container.
- Add 100 mL of 70% ethanol. For enhanced extraction, 1% acetic acid can be added to the ethanol.
- Place the container on a magnetic stirrer and stir the mixture for 6 hours per day for 2 consecutive days at room temperature.
- After the extraction period, filter the mixture to separate the extract from the plant residue.
- Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.
- Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.
- The resulting crude extract can be further purified using chromatographic techniques.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times compared to traditional maceration.

Materials and Equipment:

- Powdered, dried plant material
- Ethanol (50%, 70%, or 100%)
- Acetic acid (optional)
- Ultrasonic bath or probe sonicator
- Extraction vessel
- Filtration apparatus
- Rotary evaporator

Procedure:

- Weigh 2 g of powdered plant material and place it in the extraction vessel.
- Add 20 mL of the desired ethanol concentration (e.g., 70%). The addition of 0.5-1% acetic acid can be tested to optimize yield.
- Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
- Sonicate the mixture for 15 minutes. The extraction can be performed at room temperature or elevated temperatures (e.g., 80°C) to assess the effect on yield.
- Repeat the extraction process on the plant residue with fresh solvent for another 15 minutes.
- Filter the combined extracts to remove solid plant material.
- Concentrate the filtered extract using a rotary evaporator.

Protocol 3: Accelerated Solvent Extraction (ASE)

ASE is a rapid and efficient extraction method that uses elevated temperatures and pressures to increase the extraction efficiency.

Materials and Equipment:

- Powdered, dried plant material
- Ethanol (e.g., 70% or 63%)
- Acetic acid (optional)
- ASE system (e.g., Dionex ASE 150)
- Extraction cells
- Collection vials

Procedure:

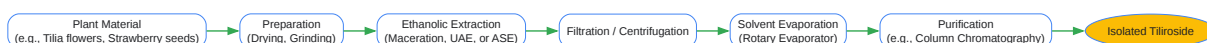
- Mix the powdered plant material with a dispersing agent (e.g., diatomaceous earth) and pack it into the extraction cell.

- Place the cell in the ASE system.
- Set the extraction parameters. Based on optimized conditions for Tilia flowers, use 70% ethanol with 1% acetic acid at 80°C. For defatted strawberry seeds, optimal conditions are 63% ethanol at 65°C.
- Perform the extraction for a set number of cycles (e.g., 3-4 cycles of 10 minutes each).
- The system will automatically deliver the solvent to the cell, heat it to the set temperature, pressurize it, and then transfer the extract to a collection vial.
- The collected extract is then ready for concentration and further analysis.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Tiliroside Extraction

The following diagram illustrates a general workflow for the extraction and isolation of **tiliroside** from plant material.

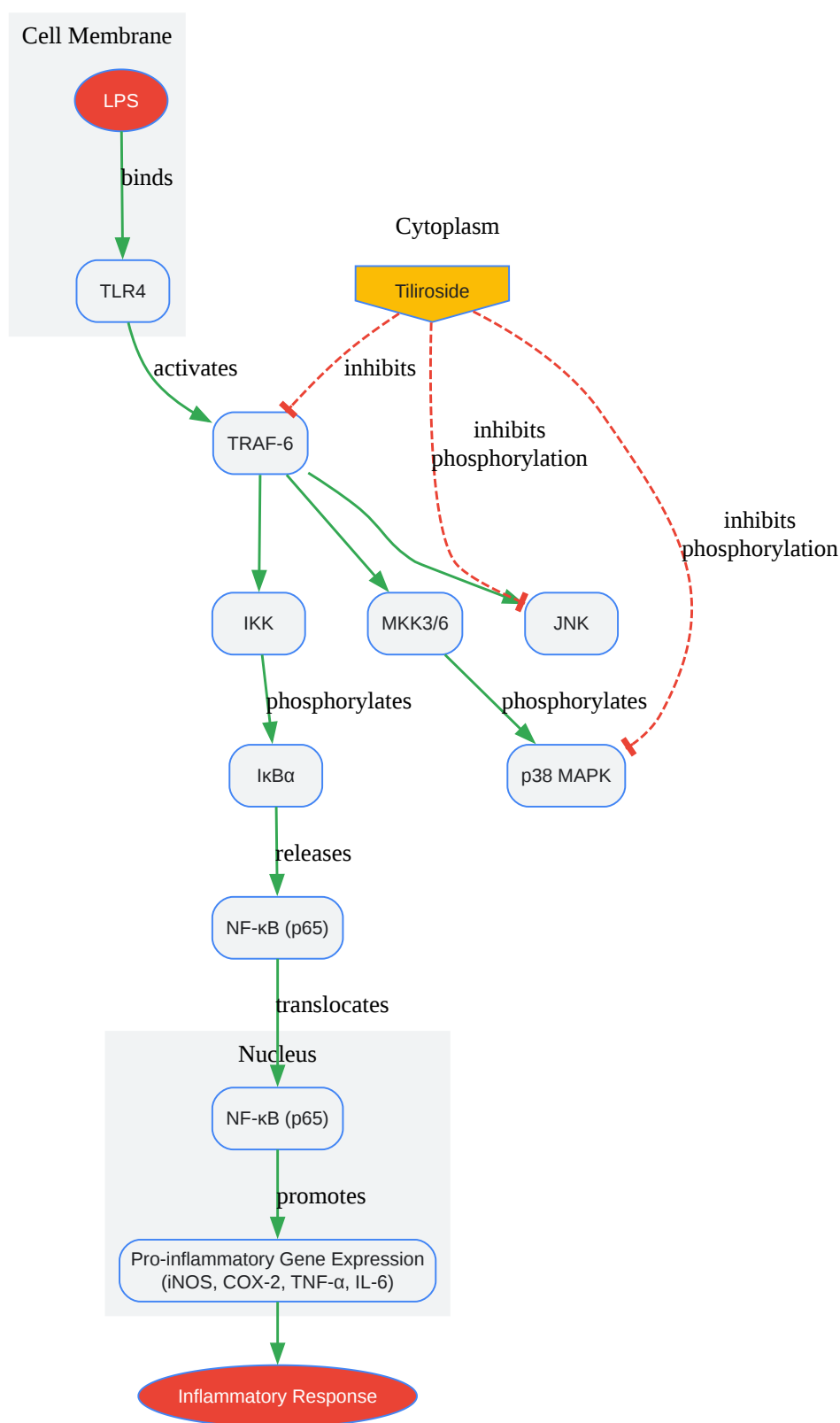


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A generalized workflow for **tiliroside** extraction.

Signaling Pathway Modulated by Tiliroside

Tiliroside has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, such as the MAPK and NF-κB pathways, in response to inflammatory stimuli like lipopolysaccharide (LPS).



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Tiliroside's inhibition of the NF-κB and MAPK signaling pathways.

Tiliroside has been demonstrated to inhibit neuroinflammation in microglia by targeting the TRAF-6-mediated activation of NF- κ B and p38 MAPK signaling pathways. It also inhibits the phosphorylation of JNK and p38 proteins. This leads to the downregulation of pro-inflammatory mediators such as iNOS and COX-2.

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